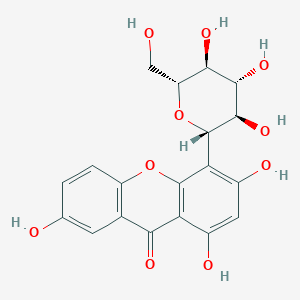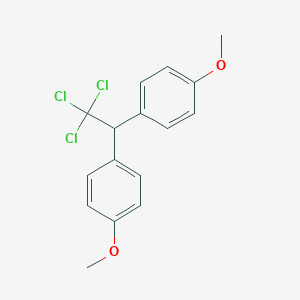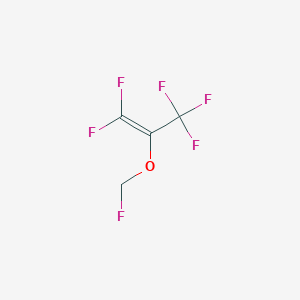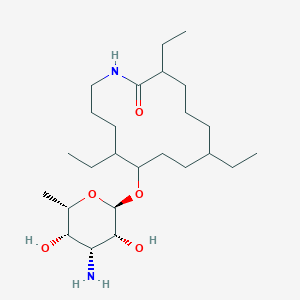
Fluvirucin B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvirucin B3 is a natural product that has been found to possess significant biological activity. It was first isolated from the fermentation broth of Streptomyces sp. and has since been studied extensively due to its potential as a lead compound for drug development.
Mécanisme D'action
Fluvirucin B3 inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding sites. This prevents the enzymes from performing their catalytic function, leading to the inhibition of bacterial DNA replication. The exact mechanism of action is still being studied, but it is believed that Fluvirucin B3 may also induce DNA damage and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Fluvirucin B3 has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including human breast cancer cells. It has also been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Fluvirucin B3 has also been found to possess antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fluvirucin B3 in lab experiments is its broad-spectrum antibacterial and antifungal activity. It has also been found to be active against drug-resistant bacterial strains, making it a promising lead compound for the development of new antibiotics. However, the low yield of Fluvirucin B3 makes it difficult to obtain large quantities for further research. Additionally, the exact mechanism of action is still being studied, which may limit its potential for drug development.
Orientations Futures
There are several future directions for the research of Fluvirucin B3. One direction is to develop new fermentation strategies to increase the yield of Fluvirucin B3. Another direction is to study the mechanism of action in more detail, which may lead to the development of new antibiotics and anticancer drugs. Additionally, the potential for Fluvirucin B3 to be used in combination with other drugs should be explored, as this may enhance its efficacy. Finally, the development of new synthetic methods for Fluvirucin B3 may increase its accessibility for further research.
Méthodes De Synthèse
The synthesis of Fluvirucin B3 involves the fermentation of Streptomyces sp. in a suitable medium. The crude extract is then purified using various chromatographic techniques, including silica gel, Sephadex LH-20, and reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of Fluvirucin B3 is relatively low, with only 0.4 mg/L obtained from the fermentation broth. However, the development of new synthetic methods and fermentation strategies may increase the yield and make it more accessible for further research.
Applications De Recherche Scientifique
Fluvirucin B3 has been found to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This makes Fluvirucin B3 a promising lead compound for the development of new antibiotics.
Propriétés
Numéro CAS |
137120-29-7 |
|---|---|
Nom du produit |
Fluvirucin B3 |
Formule moléculaire |
C25H48N2O5 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
Clé InChI |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
SMILES isomérique |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
SMILES canonique |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



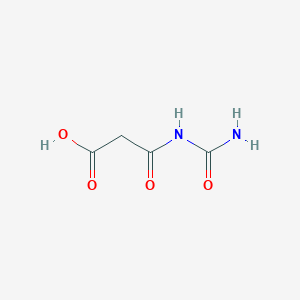
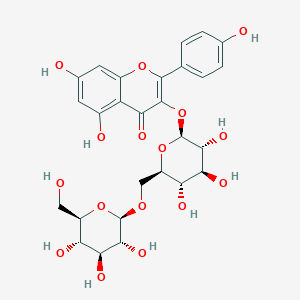
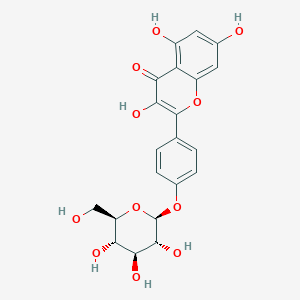
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
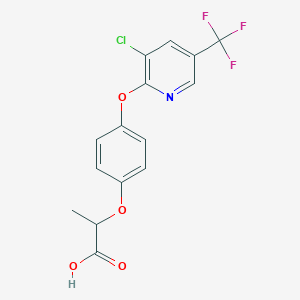
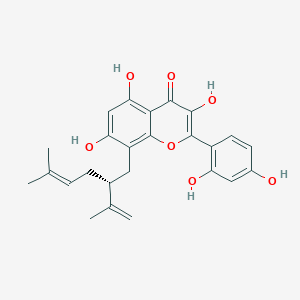
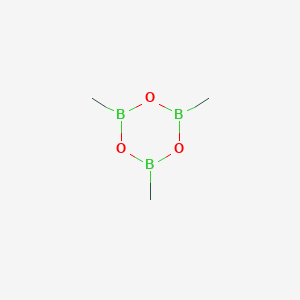
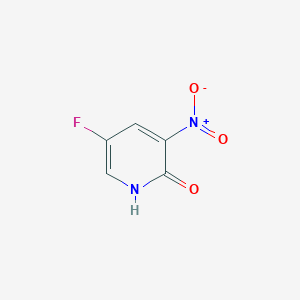
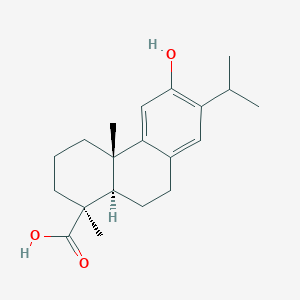
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)
